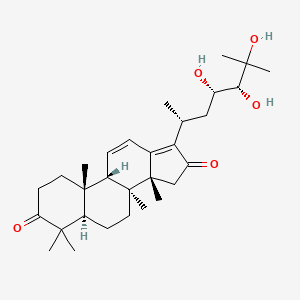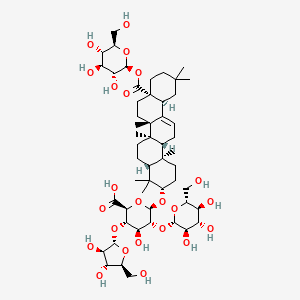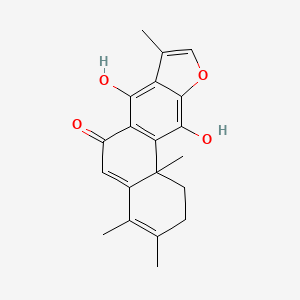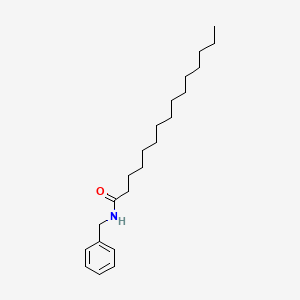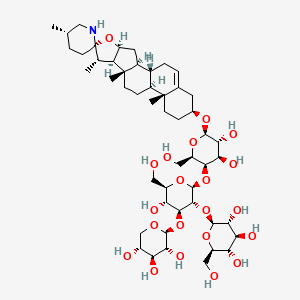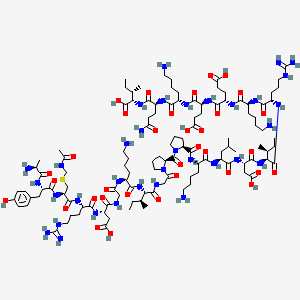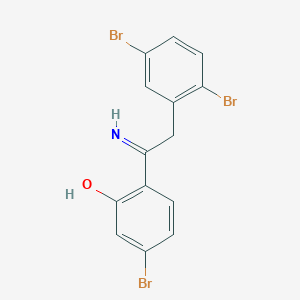
(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride
Overview
Description
“(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride” is a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also contains a carboxylate ester group and a hydroxyethyl group .
Molecular Structure Analysis
The molecule contains a total of 38 bonds, including 16 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 six-membered ring . It also contains a carbamate group (aliphatic), a secondary amine (aliphatic), a hydroxyl group, and a primary alcohol .Chemical Reactions Analysis
Piperazine rings can participate in various chemical reactions, often acting as a bidentate ligand to bind to two metal atoms simultaneously . The hydroxyethyl group could potentially be involved in reactions with electrophiles, and the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Piperazines are generally polar compounds due to the presence of nitrogen atoms, and they may exhibit basic properties due to the lone pair of electrons on the nitrogen . The ester group in the compound is likely to make it more lipophilic .Scientific Research Applications
- Researchers have explored the synthesis of antimicrobial polymers based on piperazines. For instance, poly(guanylurea)–piperazine (PGU–P) and poly(guanylurea)–ethylenediamines (PGU–E) have been developed by reacting piperazine with monomers containing guanidine groups. These polymers exhibit antimicrobial properties and have potential applications in medical devices and wound healing .
- Piperazines, including the tert-butyl derivative, have been studied for their effects on the central nervous system. While the potency of tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is lower than d-amphetamine, understanding its pharmacology may provide insights into neurotransmitter systems and receptor interactions .
- Piperazine derivatives have been investigated as potential carriers in drug delivery systems. Their unique chemical properties, including solubility and stability, make them interesting candidates for encapsulating and delivering therapeutic agents .
- Piperazines can serve as ligands in coordination chemistry and catalysis. Researchers have explored their use in asymmetric synthesis and metal-catalyzed reactions, contributing to the development of novel synthetic methodologies .
- Piperazine-based compounds have been evaluated as imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Their ability to selectively target specific receptors or biomolecules makes them valuable tools for visualizing biological processes .
- Piperazines can be incorporated into polymer structures to modify material properties. Researchers have explored their use in designing functional polymers for applications such as coatings, adhesives, and drug delivery matrices .
- While not yet widely explored, tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride may have potential as a lead compound for developing new pharmaceutical agents. Its structural features could be optimized to target specific biological pathways or diseases .
Antimicrobial Polymers
Central Nervous System Research
Drug Delivery Systems
Chemical Synthesis and Catalysis
Biomedical Imaging Agents
Polymer Chemistry
Pharmaceutical Development
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14;/h9,12,14H,4-8H2,1-3H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAAIADIADPGMB-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride | |
CAS RN |
1638487-43-0 | |
| Record name | 1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638487-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



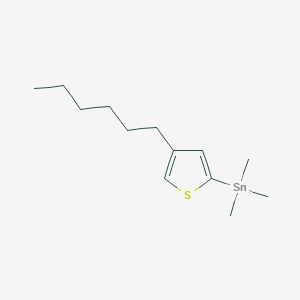
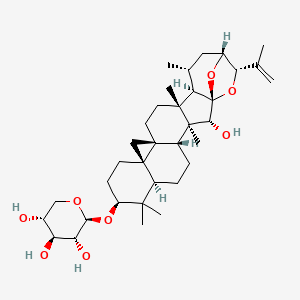
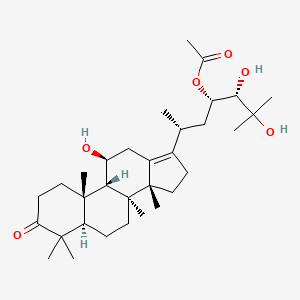
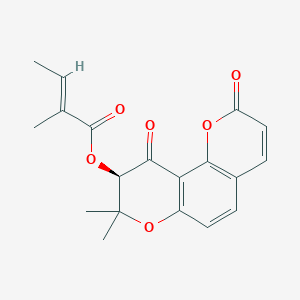

![Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028078.png)
